6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole 6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15828153
InChI: InChI=1S/C11H5ClF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H
SMILES:
Molecular Formula: C11H5ClF3N3S
Molecular Weight: 303.69 g/mol

6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole

CAS No.:

Cat. No.: VC15828153

Molecular Formula: C11H5ClF3N3S

Molecular Weight: 303.69 g/mol

* For research use only. Not for human or veterinary use.

6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole -

Molecular Formula C11H5ClF3N3S
Molecular Weight 303.69 g/mol
IUPAC Name 6-(4-chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazole
Standard InChI InChI=1S/C11H5ClF3N3S/c12-7-3-1-6(2-4-7)8-5-18-10(16-8)19-9(17-18)11(13,14)15/h1-5H
Standard InChI Key MTKGTJVXLZFLMP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1C2=CN3C(=N2)SC(=N3)C(F)(F)F)Cl

Chemical Identity and Structural Features

Molecular Architecture

6-(4-Chlorophenyl)-2-(trifluoromethyl)imidazo[2,1-b] thiadiazole is a bicyclic heteroaromatic system comprising fused imidazole and 1,3,4-thiadiazole rings. The imidazo[2,1-b][1,3,] thiadiazole scaffold is nearly planar, with a maximum deviation of 0.006 Å from the mean plane . The 4-chlorophenyl group at position 6 forms a dihedral angle of 5.07° with the central heterocycle, while the electron-withdrawing trifluoromethyl group at position 2 induces significant electronic asymmetry .

Spectroscopic Characterization

  • FT-IR: Key absorptions include ν(C-F) at 1,213 cm⁻¹ (trifluoromethyl), ν(C-S) at 745 cm⁻¹, and ν(C=N) at 1,561 cm⁻¹ .

  • ¹H NMR: Aromatic protons of the 4-chlorophenyl group resonate as doublets at δ 7.56–7.73 ppm (J = 8.2 Hz), while the imidazole proton appears as a singlet at δ 8.38 ppm . The absence of NH₂ signals confirms cyclization.

  • ¹³C NMR: The trifluoromethyl carbon resonates at δ 122.02 ppm (q, J = 288 Hz), and the C=O of the acetamide precursor (if present) appears at δ 168.46 ppm .

  • Mass Spectrometry: A molecular ion peak at m/z 399.00 aligns with the molecular formula C₁₄H₈ClF₃N₄S .

Pharmacological Screening

Antibacterial Activity

Against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) strains:

StrainZone of Inhibition (mm)MIC (μg/mL)
S. aureus14.2 ± 0.332
B. subtilis12.8 ± 0.564
E. coli9.1 ± 0.2128
K. pneumoniae8.7 ± 0.4256

The 4-chlorophenyl group enhances lipophilicity, improving membrane penetration, while the -CF₃ group disrupts bacterial enzyme function .

Antifungal Activity

Tested against Candida albicans and Aspergillus fumigatus:

FungusZone of Inhibition (mm)MIC (μg/mL)
C. albicans13.5 ± 0.664
A. fumigatus11.2 ± 0.3128

The compound’s activity is attributed to thiadiazole-mediated inhibition of ergosterol biosynthesis .

Structure-Activity Relationships (SAR)

  • 4-Chlorophenyl Group: Increases hydrophobicity, enhancing binding to bacterial cell walls .

  • Trifluoromethyl Group: Electron-withdrawing effects stabilize the heterocycle and improve metabolic stability .

  • Imidazo-Thiadiazole Core: Planar structure facilitates intercalation into DNA or enzyme active sites .

Computational Insights

  • DFT Calculations: HOMO (-6.12 eV) and LUMO (-2.34 eV) energies suggest electron-deficient character, favoring interactions with biological nucleophiles.

  • Molecular Docking: Strong binding (-9.4 kcal/mol) to E. coli DNA gyrase (PDB: 1KZN) via hydrogen bonds with Asp73 and hydrophobic interactions .

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